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Abstract
Cinnoline-3-carbaldehyde, a key derivative of the cinnoline heterocyclic system, presents a

scaffold of significant interest in medicinal chemistry and materials science. As a bioisostere of

the more extensively studied quinoline-3-carbaldehyde, it offers a unique electronic and

structural profile with the potential for novel pharmacological activities. This technical guide

provides a comprehensive overview of the physical and chemical properties of Cinnoline-3-
carbaldehyde. In the absence of extensive direct experimental data for this specific molecule,

this guide synthesizes information from established synthetic routes for cinnoline derivatives,

the known reactivity of the cinnoline ring and heterocyclic aldehydes, and spectroscopic data

from analogous compounds to present a robust predictive profile. This document is intended to

serve as a foundational resource for researchers, enabling further exploration and application

of this promising, yet under-documented, chemical entity.

Introduction to the Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine

ring, is a structural isomer of other naphthyridines such as quinoline, quinoxaline, and

phthalazine. The presence of two adjacent nitrogen atoms in the heterocyclic ring imparts

distinct electronic properties to the cinnoline system, influencing its reactivity and potential as a

pharmacophore.[1] Cinnoline derivatives have garnered considerable attention in medicinal

chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal,
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anti-inflammatory, and antitumor properties.[2][3][4] The strategic placement of a carbaldehyde

group at the 3-position of the cinnoline ring introduces a versatile functional handle for a wide

array of chemical transformations, making Cinnoline-3-carbaldehyde a valuable intermediate

in the synthesis of more complex molecules.

Synthesis of Cinnoline-3-carbaldehyde: Plausible
Synthetic Routes
While specific, detailed experimental protocols for the synthesis of Cinnoline-3-carbaldehyde
are not widely reported in the literature, its preparation can be approached through established

methods for the formylation of heterocyclic systems or the oxidation of a corresponding methyl-

substituted precursor.

Vilsmeier-Haack Formylation of Cinnoline
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich

aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically

generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-

dimethylformamide (DMF). The electrophilic nature of the Vilsmeier reagent makes it suitable

for the formylation of the cinnoline ring.

Proposed Reaction Scheme:

Reagents

Cinnoline
Electrophilic
Iminium Salt
Intermediate

Vilsmeier-Haack
Reaction

POCl₃, DMF

Cinnoline-3-carbaldehydeHydrolysis

H₂O Workup
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Figure 1: Proposed Vilsmeier-Haack synthesis of Cinnoline-3-carbaldehyde.

Experimental Considerations:

The regioselectivity of the Vilsmeier-Haack reaction on the cinnoline ring is a critical factor. Due

to the electron-withdrawing nature of the pyridazine ring, electrophilic substitution on the

carbocyclic ring is generally favored. However, under forcing conditions, formylation at the

electron-deficient heterocyclic ring may occur. The reaction conditions, such as temperature

and reaction time, would need to be carefully optimized to favor the formation of the 3-formyl

derivative.

Oxidation of 3-Methylcinnoline
An alternative and potentially more regioselective route involves the oxidation of a precursor, 3-

methylcinnoline. The methyl group at the 3-position can be selectively oxidized to an aldehyde

using various oxidizing agents.

Proposed Reaction Scheme:

Reagents

3-Methylcinnoline Cinnoline-3-carbaldehydeOxidation

Oxidizing Agent
(e.g., SeO₂, MnO₂)

Click to download full resolution via product page

Figure 2: Proposed synthesis via oxidation of 3-methylcinnoline.

Experimental Considerations:
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Common oxidizing agents for the conversion of benzylic methyl groups to aldehydes include

selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The choice of oxidant and reaction

conditions would be crucial to avoid over-oxidation to the corresponding carboxylic acid. This

method offers the advantage of unambiguous regiochemistry, provided that 3-methylcinnoline

is readily accessible.

Physical and Chemical Properties
Direct experimental data for the physical properties of Cinnoline-3-carbaldehyde are scarce.

However, we can infer its likely properties based on the parent cinnoline molecule and by

comparison with its well-characterized isomer, quinoline-3-carbaldehyde.

Predicted Physical Properties
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Property
Predicted
Value/Observation

Basis for Prediction

Molecular Formula C₉H₆N₂O -

Molecular Weight 158.16 g/mol -

Appearance
Likely a pale yellow to off-white

solid

Based on the appearance of

cinnoline and many of its

derivatives.[1]

Melting Point

Expected to be a solid with a

defined melting point, likely in

the range of 80-120 °C

Comparison with quinoline-3-

carbaldehyde (m.p. 68-71 °C)

and other substituted

cinnolines. The presence of

the polar aldehyde group and

the cinnoline core would

suggest a higher melting point

than the parent cinnoline (39

°C).

Solubility

Sparingly soluble in water;

soluble in common organic

solvents such as ethanol,

DMSO, and chlorinated

solvents.

The polar aldehyde group may

impart some water solubility,

but the aromatic core will

dominate.

pKa
The cinnoline nitrogen atoms

are weakly basic.

The pKa of the parent

cinnoline is 2.64. The electron-

withdrawing aldehyde group at

the 3-position is expected to

further reduce the basicity of

the ring nitrogens.

Chemical Reactivity
The chemical reactivity of Cinnoline-3-carbaldehyde is dictated by the interplay between the

cinnoline ring system and the aldehyde functional group.
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The cinnoline ring is generally less reactive towards electrophilic substitution than benzene due

to the electron-withdrawing effect of the two nitrogen atoms. Electrophilic attack typically occurs

on the benzene ring, preferentially at the 5- and 8-positions.[6]

Nucleophilic substitution, on the other hand, is favored on the electron-deficient pyridazine ring,

particularly at the 4-position.[7] The presence of the aldehyde group at the 3-position will further

influence the electronic distribution and reactivity of the ring.

Figure 3: General reactivity map of the cinnoline ring system.

The aldehyde group at the 3-position is expected to exhibit typical reactivity for aromatic

aldehydes, serving as a versatile handle for various synthetic transformations.[8][9]

Oxidation: The aldehyde can be readily oxidized to the corresponding Cinnoline-3-carboxylic

acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromic

acid (H₂CrO₄).

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-

(hydroxymethyl)cinnoline, using reducing agents like sodium borohydride (NaBH₄) or lithium

aluminum hydride (LiAlH₄).

Condensation Reactions: The aldehyde can participate in various condensation reactions,

such as the Wittig reaction to form alkenes, or condensation with amines to form imines

(Schiff bases). These reactions are fundamental in building molecular complexity.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to

nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to

form secondary alcohols.

Predicted Spectroscopic Properties
The following spectroscopic data are predicted based on the known spectral properties of the

cinnoline ring system and aromatic aldehydes.

¹H NMR Spectroscopy
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The proton NMR spectrum of Cinnoline-3-carbaldehyde is expected to show distinct signals

for the aldehyde proton and the aromatic protons of the cinnoline ring.

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Rationale

CHO 9.5 - 10.5 Singlet (s) -

Typical range for

aromatic

aldehyde

protons.

H-4 8.5 - 9.0
Singlet (s) or

narrow doublet

Deshielded due

to proximity to

the aldehyde and

ring nitrogen.

H-5, H-8 7.8 - 8.2

Doublet (d) or

Doublet of

doublets (dd)

ortho: 7-9; meta:

1-3

Protons on the

carbocyclic ring,

deshielded by

the aromatic

system.

H-6, H-7 7.5 - 7.8

Triplet (t) or

Doublet of

doublets (dd)

ortho: 7-9; meta:

1-3

Protons on the

carbocyclic ring.

¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon

and signals for the aromatic carbons of the cinnoline ring.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O 185 - 195

Typical range for aromatic

aldehyde carbonyl carbons.

[10]

C-3 145 - 155
Carbon bearing the aldehyde

group, deshielded.

C-4 150 - 160

Deshielded by the adjacent

nitrogen and the aldehyde

group.

C-4a, C-8a 125 - 140 Bridgehead carbons.

C-5, C-6, C-7, C-8 120 - 135 Carbons of the benzene ring.

Infrared (IR) Spectroscopy
The IR spectrum of Cinnoline-3-carbaldehyde is expected to show characteristic absorption

bands for the aldehyde and the aromatic ring.

Functional Group
Predicted
Absorption
Frequency (cm⁻¹)

Intensity Rationale

C=O (carbonyl)

stretch
1690 - 1715 Strong

Conjugated aromatic

aldehyde.[11][12]

C-H (aldehyde)

stretch

2720 - 2780 and 2820

- 2880
Medium to Weak

Characteristic Fermi

doublets for the

aldehyde C-H bond.

C=C and C=N

(aromatic) stretch
1450 - 1600 Medium to Strong

Vibrations of the

cinnoline ring system.

C-H (aromatic) bend 750 - 900 Strong
Out-of-plane bending

vibrations.
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Mass Spectrometry (MS)
The mass spectrum of Cinnoline-3-carbaldehyde is expected to show a prominent molecular

ion peak (M⁺˙). The fragmentation pattern will likely involve the loss of the formyl group or its

components.

m/z Fragment Rationale

158 [M]⁺˙ Molecular ion.

157 [M-H]⁺
Loss of the aldehydic

hydrogen radical.

130 [M-CO]⁺˙ Loss of carbon monoxide.

129 [M-CHO]⁺ Loss of the formyl radical.

Applications in Drug Development and Medicinal
Chemistry
The cinnoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with

numerous derivatives exhibiting a wide range of pharmacological activities.[3][13][14] The

introduction of a 3-carbaldehyde group provides a key synthetic handle to explore and optimize

these activities.

Potential Therapeutic Areas
Anticancer Agents: Many cinnoline derivatives have demonstrated potent anticancer activity.

The aldehyde functionality can be used to synthesize imines, hydrazones, and other

derivatives that can be evaluated for their cytotoxic effects.

Antimicrobial Agents: The cinnoline nucleus is present in compounds with antibacterial and

antifungal properties.[4] Cinnoline-3-carbaldehyde can serve as a starting material for the

synthesis of novel antimicrobial agents.

Anti-inflammatory Agents: Cinnoline derivatives have been investigated for their anti-

inflammatory properties. The aldehyde can be transformed into various functional groups to

modulate this activity.
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Bioisosteric Replacement
Cinnoline can be considered a bioisostere of quinoline.[15] Bioisosteric replacement is a

common strategy in drug design to modify the physicochemical properties and biological

activity of a lead compound.[16] Given the extensive research into quinoline-based drugs,

Cinnoline-3-carbaldehyde offers a valuable starting point for developing novel analogs with

potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Quinoline Scaffold
(Well-studied)

Cinnoline Scaffold
(Bioisostere)

Bioisosteric Replacement Lead OptimizationChemical Modification Improved Pharmacological
Properties

Click to download full resolution via product page

Figure 4: Bioisosteric replacement strategy from quinoline to cinnoline.

Conclusion
Cinnoline-3-carbaldehyde represents a molecule of high synthetic potential, situated at the

intersection of heterocyclic chemistry and drug discovery. While direct experimental data for

this compound remain limited, a comprehensive understanding of its physical and chemical

properties can be effectively inferred from the established chemistry of the cinnoline ring

system, the predictable reactivity of aromatic aldehydes, and by comparison with its structural

isomer, quinoline-3-carbaldehyde. This technical guide provides a foundational framework for

researchers to embark on the synthesis, characterization, and application of Cinnoline-3-
carbaldehyde, paving the way for the discovery of novel therapeutic agents and advanced

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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